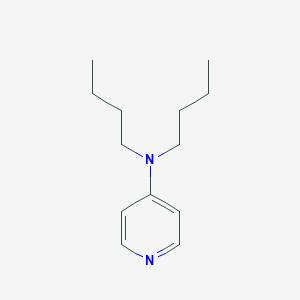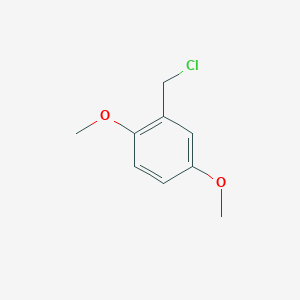
2,5-二甲氧基苄基氯
概述
描述
2,5-Dimethoxybenzyl chloride is an organic compound with the molecular formula C9H11ClO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both methoxy groups and a benzyl chloride moiety, making it a valuable reagent in various chemical reactions .
科学研究应用
2,5-Dimethoxybenzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
2,5-Dimethoxybenzyl chloride is a chemical compound used primarily in laboratory settings for research and development It’s known that benzyl chloride derivatives, such as 2,5-dimethoxybenzyl chloride, are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile . This property allows 2,5-Dimethoxybenzyl chloride to interact with its targets, leading to the formation of new compounds .
Biochemical Pathways
It’s important to note that the effects on biochemical pathways would largely depend on the specific context of its use, such as the presence of other reactants and the conditions of the reaction .
Result of Action
The molecular and cellular effects of 2,5-Dimethoxybenzyl chloride’s action would depend on the specific context of its use. As a reactive compound, it can participate in various chemical reactions, leading to the formation of new compounds. These new compounds could have a wide range of potential effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 2,5-Dimethoxybenzyl chloride can be influenced by various environmental factors. For instance, the presence of other reactants, the pH, temperature, and solvent can all affect the course of the reactions it participates in .
Disclaimer: Always handle it with proper safety measures to avoid direct contact or inhalation .
生化分析
Biochemical Properties
2,5-Dimethoxybenzyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of aromatic compounds. The nature of these interactions often involves nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles, leading to the formation of new chemical bonds .
Cellular Effects
2,5-Dimethoxybenzyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,5-Dimethoxybenzyl chloride can lead to changes in the expression of genes involved in detoxification processes, as well as modifications in metabolic pathways that handle aromatic compounds .
Molecular Mechanism
At the molecular level, 2,5-Dimethoxybenzyl chloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxybenzyl chloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,5-Dimethoxybenzyl chloride can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular function, which need to be carefully monitored in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxybenzyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse reactions. Studies have identified threshold effects, where a certain dosage level triggers significant biological responses. It is crucial to determine the safe dosage range to avoid toxic effects in animal models .
Metabolic Pathways
2,5-Dimethoxybenzyl chloride is involved in various metabolic pathways, including those that metabolize aromatic compounds. It interacts with enzymes such as cytochrome P450, which play a key role in the oxidation and detoxification of xenobiotics. These interactions can affect metabolic flux and alter the levels of metabolites in the body. Understanding these pathways is essential for predicting the compound’s metabolic fate and potential effects on the organism .
Transport and Distribution
The transport and distribution of 2,5-Dimethoxybenzyl chloride within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation can impact its biological activity and effectiveness in biochemical applications .
Subcellular Localization
2,5-Dimethoxybenzyl chloride’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell. For example, its presence in the endoplasmic reticulum or mitochondria can influence specific biochemical pathways and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxybenzyl chloride can be synthesized through several methods. One common approach involves the chloromethylation of 1,4-dimethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of 2,5-dimethoxybenzyl chloride often involves large-scale chloromethylation processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced separation techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions: 2,5-Dimethoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of a wide range of substituted products.
Oxidation: The compound can be oxidized to form 2,5-dimethoxybenzaldehyde or further to 2,5-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert the benzyl chloride to 2,5-dimethoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 2,5-Dimethoxybenzaldehyde and 2,5-dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxybenzyl alcohol.
相似化合物的比较
- 3,5-Dimethoxybenzyl chloride
- 2,4-Dimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzyl chloride
- 4-Methoxybenzyl chloride
Comparison: 2,5-Dimethoxybenzyl chloride is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of selectivity and yield in certain synthetic applications .
属性
IUPAC Name |
2-(chloromethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBICLSFUUJIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303028 | |
| Record name | 2-(chloromethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3840-27-5 | |
| Record name | 3840-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxybenzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
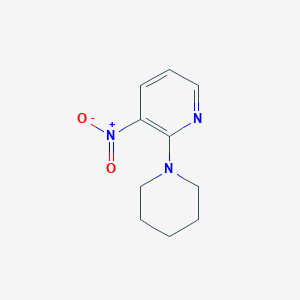
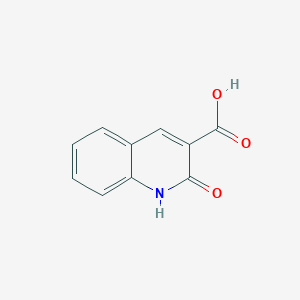
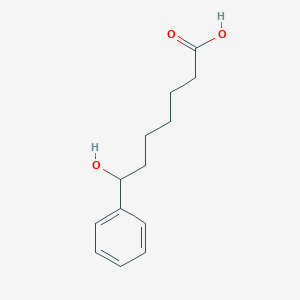



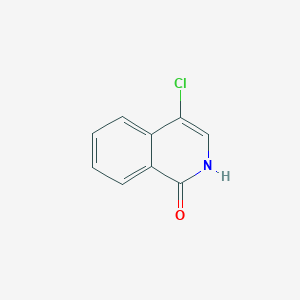

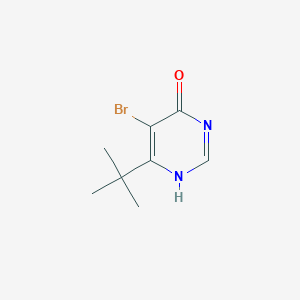
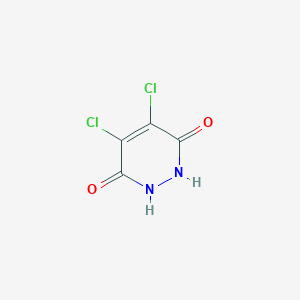
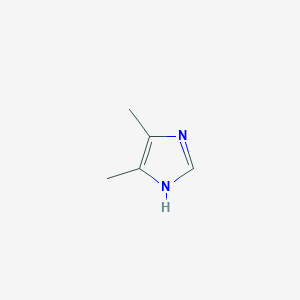

![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)
